Ethyl 3-(4-phenylbutanoylamino)benzoate
Description
Ethyl 3-(4-phenylbutanoylamino)benzoate is an ester derivative of benzoic acid featuring a 4-phenylbutanoylamino substituent at the meta position of the aromatic ring. Its structure combines an ethyl ester group with an amide-linked phenylbutanoyl moiety, which confers unique physicochemical and biological properties. These analogs highlight the influence of substituent positioning (meta vs. para), functional groups (amide vs. azo), and alkyl chain length on reactivity, stability, and applications .
Properties
CAS No. |
432532-89-3 |
|---|---|
Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4g/mol |
IUPAC Name |
ethyl 3-(4-phenylbutanoylamino)benzoate |
InChI |
InChI=1S/C19H21NO3/c1-2-23-19(22)16-11-7-12-17(14-16)20-18(21)13-6-10-15-8-4-3-5-9-15/h3-5,7-9,11-12,14H,2,6,10,13H2,1H3,(H,20,21) |
InChI Key |
GLSBIJBCGKZBKI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-phenylbutanoylamino)benzoate typically involves a multi-step process. One common method starts with the acylation of 3-aminobenzoic acid with 4-phenylbutanoyl chloride in the presence of a base such as pyridine. This reaction forms 3-(4-phenylbutanoylamino)benzoic acid, which is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-phenylbutanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylbutanoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Ethyl 3-(4-phenylbutanoylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-phenylbutanoylamino)benzoate, particularly in its potential use as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By binding to specific sites on these channels, the compound prevents the influx of sodium ions, thereby blocking the propagation of nerve impulses and resulting in a loss of sensation in the targeted area .
Comparison with Similar Compounds
Key Differences :
- Substituent Position and Functionality: Ethyl 4-(dimethylamino)benzoate has a para-dimethylamino group, whereas the target compound features a meta-oriented 4-phenylbutanoylamino group. This positional difference significantly impacts electronic effects: the dimethylamino group in the para position is a stronger electron donor, enhancing reactivity in polymerization initiators .
- Reactivity: In resin cements, ethyl 4-(dimethylamino)benzoate demonstrates a higher degree of conversion (DC) compared to methacrylate-based co-initiators (e.g., 2-(dimethylamino)ethyl methacrylate), achieving DC values ~20% higher under similar conditions. This is attributed to its superior electron-donating capacity and reduced steric hindrance .
- Applications: Primarily used in dental resins due to its stability and reactivity.
| Property | Ethyl 4-(Dimethylamino)benzoate | Ethyl 3-(4-Phenylbutanoylamino)benzoate |
|---|---|---|
| Substituent Position | Para | Meta |
| Functional Group | Dimethylamino | 4-Phenylbutanoylamino |
| Molecular Weight (g/mol) | 193.23 | ~341.41 (estimated) |
| Reactivity (DC in Resins) | High (~75%) | Not reported |
| Primary Application | Dental resins | Potential drug delivery |
Ethyl 3-Aminobenzoate Derivatives
Key Differences :
- Synthesis Challenges: Diazotization of ethyl 3-aminobenzoate derivatives (e.g., ethyl 3-(2',4'-dihydroxyphenylazo)benzoate) requires protection of the carboxylic acid group to avoid decomposition, a step unnecessary in the target compound due to its esterified amide group .
- Stability: The azo group in ethyl 3-(2',4'-dihydroxyphenylazo)benzoate is prone to photodegradation, whereas the amide linkage in this compound likely offers greater hydrolytic and thermal stability .
| Property | Ethyl 3-(2',4'-Dihydroxyphenylazo)benzoate | This compound |
|---|---|---|
| Functional Group | Azo | Amide |
| Stability | Low (photosensitive) | High (amide bond resilience) |
| Synthesis Complexity | High (requires diazotization) | Moderate (amide coupling) |
Alkyl Benzoates (Methyl, Ethyl, and Butyl Derivatives)
Key Differences :
- Toxicity: Simple alkyl benzoates (e.g., ethyl benzoate) show low acute toxicity (LD₅₀ > 2000 mg/kg in rats), but the phenylbutanoyl moiety in the target compound may alter metabolic pathways, necessitating further toxicity studies .
| Property | Methyl Benzoate | Ethyl Benzoate | This compound |
|---|---|---|---|
| Molecular Weight | 136.15 | 150.17 | ~341.41 |
| LogP (Predicted) | 1.96 | 2.49 | ~4.2 (estimated) |
| Acute Toxicity (LD₅₀) | >2000 mg/kg | >2000 mg/kg | Not reported |
Research Findings and Limitations
- Reactivity: this compound’s amide group may reduce its reactivity in polymerization compared to ethyl 4-(dimethylamino)benzoate but improve stability in biological environments .
- Knowledge Gaps: Limited empirical data on solubility, crystallinity, and biological activity necessitate further studies. Contradictions in substituent effects (e.g., meta vs. para electron modulation) require resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
